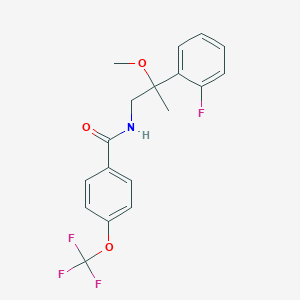

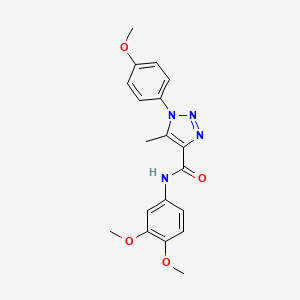

![molecular formula C22H24N4O2 B2488527 1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396794-97-0](/img/structure/B2488527.png)

1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives often involves reactions with substituted amines and triphosgene in the presence of a base. One approach for creating novel urea derivatives, as demonstrated in related compounds, involves the reaction of specific precursors to yield compounds with targeted functional groups, elucidated by spectral data including 1H NMR, 13C NMR, IR, MS, and HRMS (Shankar et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction, is crucial for understanding the conformation and configuration of urea derivatives. For instance, N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, a compound with a related structure, was analyzed and found to have a triclinic crystal system, with urea linkages coplanar and forming intramolecular hydrogen bonds, analogous to a four-ring compound (Zhong et al., 1999).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including fusion with other reagents to yield triazolinone and oxadiazolinone derivatives, with the potential for pharmacological activity (Kametani et al., 1970). Additionally, the use of 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] as a condensing agent in syntheses of amide, ester, and urea under mild conditions highlights the versatility and reactivity of urea derivatives (Saegusa et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through techniques like X-ray diffraction and differential scanning calorimetry. These properties are crucial for understanding the behavior and applications of urea derivatives in various fields.

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, stability, and interactions with various substrates, are essential for their application in chemical syntheses and potential biological activities. Studies on urea derivatives have shown a range of activities, from antimicrobial to cytotoxic, indicating their potential for development into useful chemical entities (Shankar et al., 2017).

Scientific Research Applications

Organic Synthesis and Chemical Properties

Precursor to Synthesize New 1,3,4-Oxadiazole Derivatives : Shaymaa K. Younis explored the use of 3-Benzylidene Phthalide as a precursor to synthesize a series of 2,5-disubstituted 1,3,4-oxadiazoles. These compounds have potential applications in the development of novel materials and chemical intermediates due to their unique structural features (Younis, 2011).

Antioxidant Activity of 5-Aryl-1,3,4-oxadiazol-2-yl Derivatives : S. George et al. synthesized derivatives of 5-aryl-1,3,4-oxadiazol-2-yl and evaluated their antioxidant activities, suggesting potential applications in the development of antioxidant agents (George et al., 2010).

Medicinal Chemistry and Biological Activity

Synthesis of Cyclic Dipeptidyl Ureas : M. Sañudo et al. reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, highlighting their potential in drug development and as bioactive molecules (Sañudo et al., 2006).

Apoptosis Inducers and Anticancer Agents : Han-Zhong Zhang et al. discovered and synthesized a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as new apoptosis inducers and potential anticancer agents. This study highlights the therapeutic applications of oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

Materials Science

- Hydrogel Formation and Physical Properties Tuning : G. Lloyd and J. Steed demonstrated that certain urea derivatives could form hydrogels whose rheology and morphology can be tuned by the identity of the anion. This work suggests applications in the design of materials with specific physical properties (Lloyd & Steed, 2011).

properties

IUPAC Name |

1-(2-methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-16-10-6-7-13-18(16)23-21(27)25-22(14-8-3-9-15-22)20-24-19(26-28-20)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHJOBHQHGJIAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2488455.png)

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)

![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)